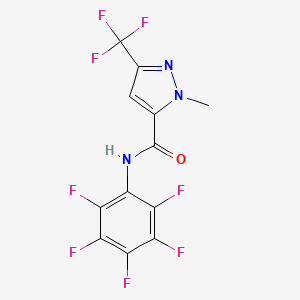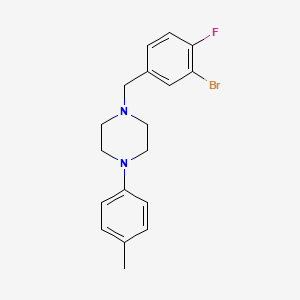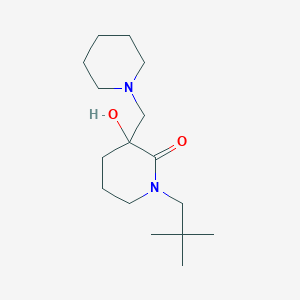
2-(4-bromophenyl)-2-oxoethyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-2-oxoethyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of esters. This compound features a bromophenyl group, a dimethoxyphenyl group, and an enone moiety, making it a molecule of interest in various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate typically involves the esterification of 2-(4-bromophenyl)-2-oxoethanol with (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the enone moiety can yield the corresponding saturated ester.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology
In biological studies, it may be used as a probe to investigate enzyme activities or as a ligand in receptor binding studies.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-(4-chlorophenyl)-2-oxoethyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
- 2-(4-fluorophenyl)-2-oxoethyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
- 2-(4-methylphenyl)-2-oxoethyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
Uniqueness
The presence of the bromophenyl group in 2-(4-bromophenyl)-2-oxoethyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate imparts unique reactivity and properties compared to its analogs with different substituents
特性
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrO5/c1-23-17-9-3-13(11-18(17)24-2)4-10-19(22)25-12-16(21)14-5-7-15(20)8-6-14/h3-11H,12H2,1-2H3/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRRAMQSFBBUJA-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OCC(=O)C2=CC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)OCC(=O)C2=CC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-azepanyl)ethyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6001474.png)

![N-(2,5-dimethoxyphenyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B6001490.png)
![2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B6001510.png)
![N-(3,4-dimethoxyphenyl)-1-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinamine](/img/structure/B6001511.png)
![N-benzyl-2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B6001516.png)
![3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B6001527.png)
![2-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propylidene)-5-phenyl-1,3-cyclohexanedione](/img/structure/B6001532.png)
![2-(4-ethylpiperazino)-6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-4(3H)-pyrimidinone](/img/structure/B6001534.png)

![6-(3,4-dimethoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B6001549.png)
![6-[(4-methylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6001556.png)
![1-[3-[1-[(2,3-Difluorophenyl)methyl]piperidin-4-yl]pyrrolidin-1-yl]-3-methoxypropan-1-one](/img/structure/B6001567.png)
